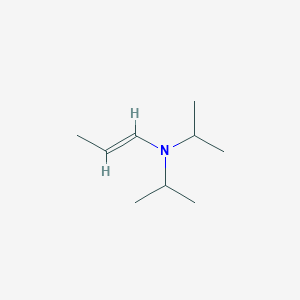
1-Propen-1-amine,N,N-bis(1-methylethyl)-,(1E)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propen-1-amine,N,N-bis(1-methylethyl)-,(1E)-(9CI) is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by the presence of a propenyl group attached to an amine nitrogen atom, with two isopropyl groups as substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propen-1-amine,N,N-bis(1-methylethyl)-,(1E)-(9CI) typically involves the reaction of propenyl halides with secondary amines under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Propen-1-amine,N,N-bis(1-methylethyl)-,(1E)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The propenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a building block for biologically active molecules.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 1-Propen-1-amine,N,N-bis(1-methylethyl)-,(1E)-(9CI) involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites, altering the activity of the target and leading to various biological effects. The exact pathways and targets would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Propen-1-amine,N,N-dimethyl-: Similar structure but with different substituents.
1-Propen-1-amine,N,N-diethyl-: Another related compound with ethyl groups instead of isopropyl groups.
Uniqueness
1-Propen-1-amine,N,N-bis(1-methylethyl)-,(1E)-(9CI) is unique due to its specific substituents, which can influence its reactivity, stability, and applications. The presence of isopropyl groups may impart distinct steric and electronic properties compared to other similar compounds.
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
(E)-N,N-di(propan-2-yl)prop-1-en-1-amine |
InChI |
InChI=1S/C9H19N/c1-6-7-10(8(2)3)9(4)5/h6-9H,1-5H3/b7-6+ |
InChI Key |
KWCIVMHACSABTB-VOTSOKGWSA-N |
Isomeric SMILES |
C/C=C/N(C(C)C)C(C)C |
Canonical SMILES |
CC=CN(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


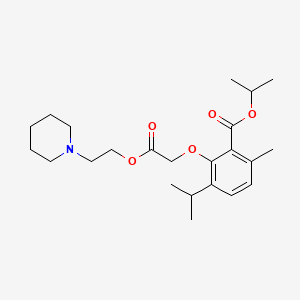
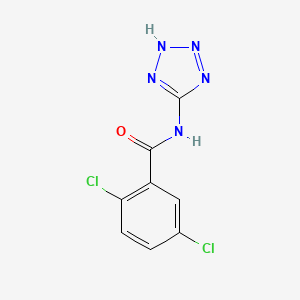
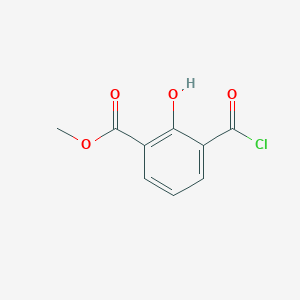
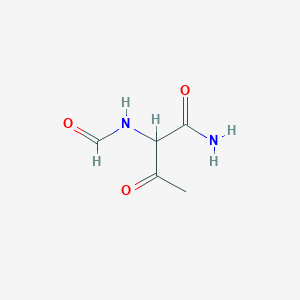
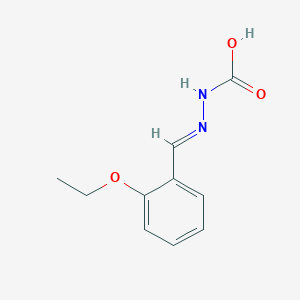
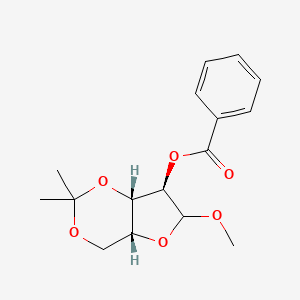
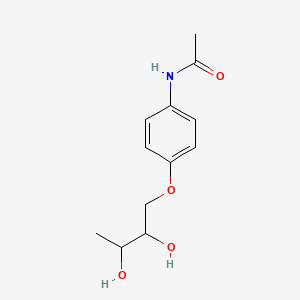
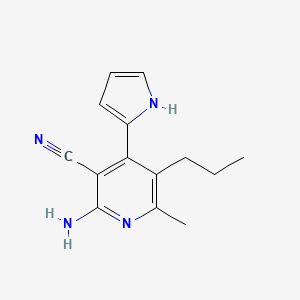
![2-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B13796003.png)
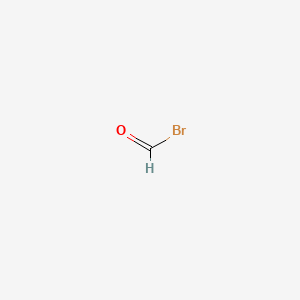

![tert-butyl 7-[(2S)-1-methoxy-1-oxopropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13796010.png)


